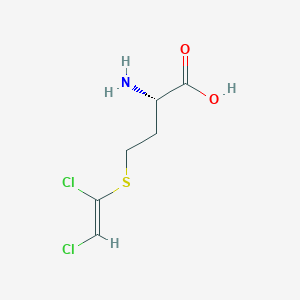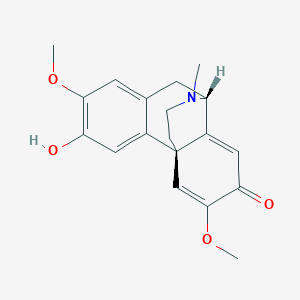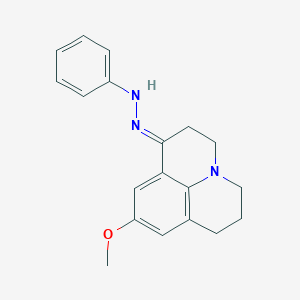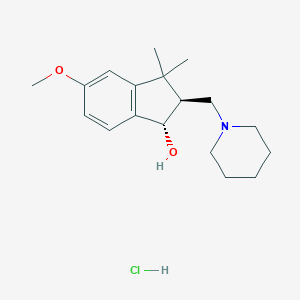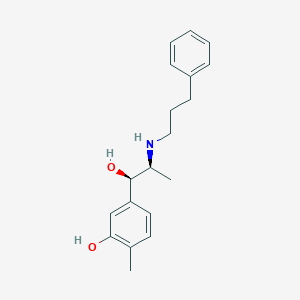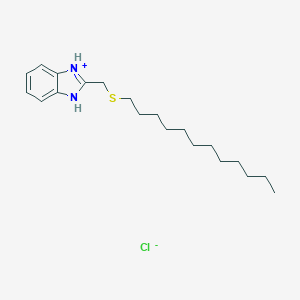
2-(dodecylsulfanylmethyl)-1H-benzimidazol-3-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(dodecylsulfanylmethyl)-1H-benzimidazol-3-ium chloride: is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The addition of a dodecylthiomethyl group enhances the compound’s lipophilicity, making it more suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(dodecylsulfanylmethyl)-1H-benzimidazol-3-ium chloride typically involves the reaction of benzimidazole with dodecylthiomethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity. The final product is often obtained as a hydrochloride salt to enhance its stability and solubility.
Análisis De Reacciones Químicas
Types of Reactions: 2-(dodecylsulfanylmethyl)-1H-benzimidazol-3-ium chloride undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the dodecylthiomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine in acetic acid.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated benzimidazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 2-(dodecylsulfanylmethyl)-1H-benzimidazol-3-ium chloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules with potential biological activities.
Biology: In biological research, this compound is studied for its antimicrobial and antifungal properties. It has shown efficacy against various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.
Medicine: The compound is explored for its potential as an anticancer agent. Studies have shown that it can inhibit the growth of certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Industry: In the industrial sector, this compound is used as a corrosion inhibitor. Its lipophilic nature allows it to form a protective layer on metal surfaces, preventing corrosion.
Mecanismo De Acción
The mechanism of action of 2-(dodecylsulfanylmethyl)-1H-benzimidazol-3-ium chloride varies depending on its application:
Antimicrobial Activity: The compound disrupts the cell membrane of bacteria and fungi, leading to cell lysis and death.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting key signaling pathways involved in cell proliferation.
Corrosion Inhibition: The compound adsorbs onto the metal surface, forming a hydrophobic layer that prevents the interaction of the metal with corrosive agents.
Comparación Con Compuestos Similares
- 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid
- 4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid
- 2-Cyano-2-propyl dodecyl trithiocarbonate
Comparison: 2-(dodecylsulfanylmethyl)-1H-benzimidazol-3-ium chloride is unique due to its benzimidazole core, which imparts distinct biological activities. The dodecylthiomethyl group enhances its lipophilicity, making it more effective as a corrosion inhibitor and antimicrobial agent compared to similar compounds that lack this group.
Propiedades
Número CAS |
102516-99-4 |
|---|---|
Fórmula molecular |
C20H33ClN2S |
Peso molecular |
369 g/mol |
Nombre IUPAC |
2-(dodecylsulfanylmethyl)-1H-benzimidazol-3-ium;chloride |
InChI |
InChI=1S/C20H32N2S.ClH/c1-2-3-4-5-6-7-8-9-10-13-16-23-17-20-21-18-14-11-12-15-19(18)22-20;/h11-12,14-15H,2-10,13,16-17H2,1H3,(H,21,22);1H |
Clave InChI |
BGMLMHZPQAYUAS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCSCC1=[NH+]C2=CC=CC=C2N1.[Cl-] |
SMILES canónico |
CCCCCCCCCCCCSCC1=[NH+]C2=CC=CC=C2N1.[Cl-] |
Sinónimos |
2-(dodecylsulfanylmethyl)-1,3-dihydrobenzoimidazole chloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[3-[[dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]-2-methylpropyl]ethane-1,2-diamine](/img/structure/B218120.png)
![[[(2R,3S,5S)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B218133.png)
![(2Z,4E,22Z)-26,27-Dihydroxy-9,15-dimethylspiro[7,12,20,25,28-pentaoxahexacyclo[21.4.3.18,11.01,24.09,18.013,18]hentriaconta-2,4,14,22-tetraene-10,2'-oxirane]-6,21-dione](/img/structure/B218146.png)
![[(1R,2R,3E,5R,7S,9E,11R,12S,13S,14S,15R,16S)-16-benzyl-5,12,13-trihydroxy-5,7,13,14-tetramethyl-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate](/img/structure/B218154.png)
![(Z)-7-[(4S,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]hept-5-enoic acid](/img/structure/B218158.png)
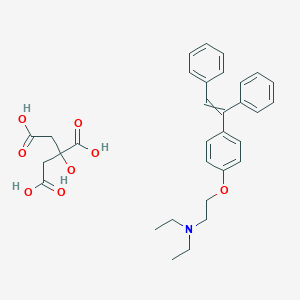

![[(3aS,4S,6Z,10Z,12S,14Z,15aS)-4-hydroxy-6,10,14-trimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-12-yl] acetate](/img/structure/B218174.png)
